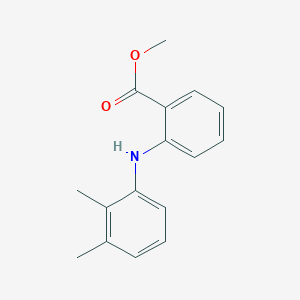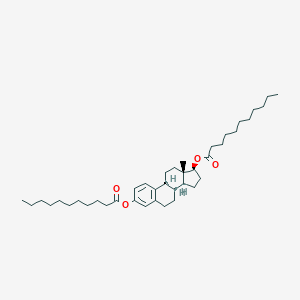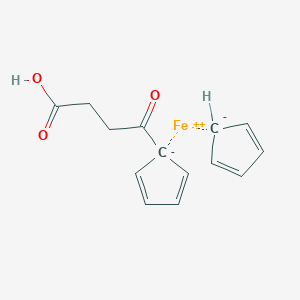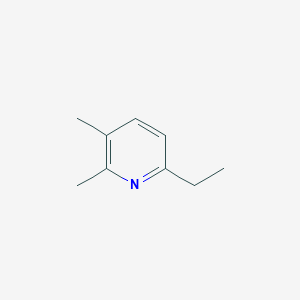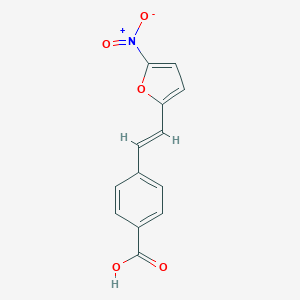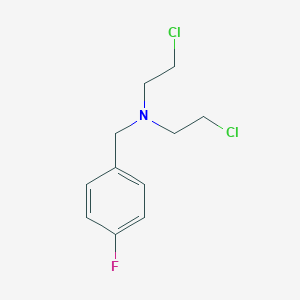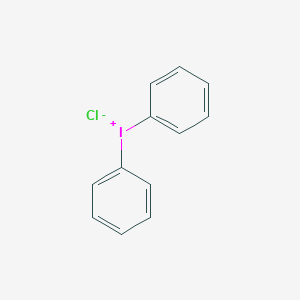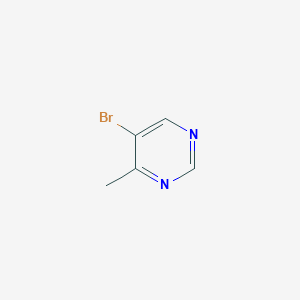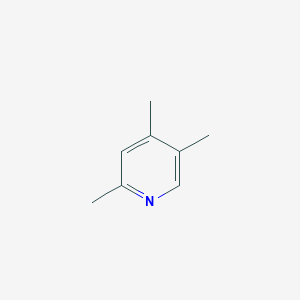
Tris(eta5-cyclopenta-2,4-dien-1-yl)scandium
描述
It is a white to beige powder or crystalline solid that is highly reactive and sensitive to air and moisture . This compound is of significant interest in the field of organometallic chemistry due to its unique structure and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
Tris(eta5-cyclopenta-2,4-dien-1-yl)scandium can be synthesized through the reaction of scandium trichloride with sodium cyclopentadienide in tetrahydrofuran (THF). The reaction mixture is then evaporated to remove the solvent, and the remaining solid is purified by sublimation under vacuum at 250°C .
Industrial Production Methods
While there is limited information on large-scale industrial production methods for this compound, the compound is typically produced in small quantities for research purposes. The synthesis involves handling highly reactive and sensitive reagents, which requires specialized equipment and conditions .
化学反应分析
Types of Reactions
Tris(eta5-cyclopenta-2,4-dien-1-yl)scandium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form scandium oxides.
Reduction: It can be reduced to form lower oxidation state scandium compounds.
Substitution: The cyclopentadienyl ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like oxygen or hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various ligands for substitution reactions. These reactions typically require inert atmosphere conditions to prevent degradation of the compound .
Major Products Formed
The major products formed from reactions involving this compound include scandium oxides, reduced scandium species, and substituted cyclopentadienyl complexes .
科学研究应用
Tris(eta5-cyclopenta-2,4-dien-1-yl)scandium has several scientific research applications, including:
Material Science: The compound is studied for its potential use in the development of new materials with unique electronic and magnetic properties.
Organometallic Chemistry: It serves as a model compound for studying the bonding and reactivity of organometallic complexes.
Biological Studies:
作用机制
The mechanism by which Tris(eta5-cyclopenta-2,4-dien-1-yl)scandium exerts its effects involves the interaction of the scandium center with various substrates. The scandium atom can coordinate with multiple ligands, facilitating various chemical transformations. The cyclopentadienyl ligands stabilize the scandium center and influence its reactivity .
相似化合物的比较
Similar Compounds
Tris(eta5-cyclopenta-2,4-dien-1-yl)yttrium: Similar in structure but contains yttrium instead of scandium.
Tris(eta5-cyclopenta-2,4-dien-1-yl)lanthanum: Contains lanthanum and exhibits different reactivity due to the larger atomic size.
Tris(eta5-cyclopenta-2,4-dien-1-yl)aluminum: Contains aluminum and is less reactive compared to the scandium analog.
Uniqueness
Tris(eta5-cyclopenta-2,4-dien-1-yl)scandium is unique due to the specific electronic configuration and size of the scandium atom, which imparts distinct reactivity and stability to the compound.
属性
IUPAC Name |
cyclopenta-1,3-diene;scandium(3+) | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C5H5.Sc/c3*1-2-4-5-3-1;/h3*1-5H;/q3*-1;+3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLIOSYYYCBMDCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH-]1C=CC=C1.[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Sc+3] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15Sc | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10926500 | |
| Record name | Scandium tricyclopenta-2,4-dien-1-ide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10926500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1298-54-0 | |
| Record name | Scandium tricyclopenta-2,4-dien-1-ide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10926500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tris(η5-cyclopenta-2,4-dien-1-yl)scandium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.704 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Propanone, 3-[(4-methoxyphenyl)amino]-1,3-diphenyl-](/img/structure/B74007.png)
